molecular formula C15H16N4O2 B13996472 4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide CAS No. 82776-68-9

4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B13996472
CAS No.: 82776-68-9
M. Wt: 284.31 g/mol
InChI Key: AYZVDKWIAACBRX-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide is a synthetic organic compound that features a morpholine ring, a pyridine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Morpholine Group: This step often involves nucleophilic substitution reactions where a morpholine ring is introduced to the pyridine ring.

    Formation of the Carboxamide Group: This can be done through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could potentially modify the pyridine rings.

    Substitution: Various substitution reactions can occur, especially on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced pyridine derivatives.

Scientific Research Applications

4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-yl)pyridine
  • 2-(Pyridin-2-yl)pyridine
  • N-(Pyridin-2-yl)pyridine-2-carboxamide

Uniqueness

4-(Morpholin-4-yl)-n-(pyridin-2-yl)pyridine-2-carboxamide is unique due to the combination of its morpholine and pyridine rings, along with the carboxamide group. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.

Properties

CAS No.

82776-68-9

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

4-morpholin-4-yl-N-pyridin-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-15(18-14-3-1-2-5-17-14)13-11-12(4-6-16-13)19-7-9-21-10-8-19/h1-6,11H,7-10H2,(H,17,18,20)

InChI Key

AYZVDKWIAACBRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=NC=C2)C(=O)NC3=CC=CC=N3

Origin of Product

United States

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